ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate
Description
Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate (CAS: 202003-10-9) is a triazole derivative featuring a cyano (-CN) group at the 4-position of the triazole ring and an ethyl ester moiety. Its synthesis involves the reaction of ethyl azidoacetate, ethanol, and 2-chloroacrylonitrile, yielding the product at approximately 25% efficiency . The compound is commercially available and serves as a versatile intermediate in medicinal and agrochemical research due to its electron-withdrawing cyano group, which enhances reactivity and influences molecular interactions.
Properties
IUPAC Name |
ethyl 2-(4-cyanotriazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-2-13-7(12)5-11-4-6(3-8)9-10-11/h4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOFZRBNQXEGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202003-10-9 | |
| Record name | ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials
- Azide precursor: Ethyl 2-azidoacetate or related azido esters.
- Alkyne precursor: Alkynes bearing a cyano group or capable of subsequent cyanation.
- Catalyst: Copper sulfate (CuSO4) combined with sodium ascorbate as a reducing agent to generate active Cu(I) catalyst in situ.
- Solvent system: Mixtures of tetrahydrofuran (THF) and water (1:1) or other polar aprotic solvents.
Reaction Conditions
- The azide and alkyne are combined in the solvent mixture.
- Sodium ascorbate and CuSO4 are added sequentially to initiate the CuAAC reaction.
- The mixture is stirred vigorously at room temperature for 12 to 24 hours to ensure complete cycloaddition.
- The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.
- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The crude product is purified by flash chromatography using hexane/ethyl acetate mixtures to isolate this compound.
Alternative Synthetic Routes and Functionalization
Direct cycloaddition with 2-chloroacrylonitrile: A method involves reacting azides with 2-chloroacrylonitrile in aqueous media at elevated temperatures (~80°C) for extended periods (~24 hours). This approach allows the formation of 4-cyano-1,2,3-triazoles directly, followed by isolation via crystallization or extraction.
Post-cycloaddition cyanation: Starting from 1-substituted triazoles, cyanation can be achieved by electrophilic substitution or nucleophilic displacement reactions on the triazole ring under controlled conditions.
One-pot two-stage strategies: Some protocols utilize a one-pot approach where azide formation and subsequent cycloaddition occur sequentially without isolation of intermediates, improving overall efficiency and yield.
Reaction Optimization and Yields
| Parameter | Typical Condition | Outcome/Notes |
|---|---|---|
| Azide to alkyne ratio | 1:1.5 | Excess alkyne ensures complete azide consumption |
| Catalyst loading | 0.5 equivalents CuSO4 | Sodium ascorbate equimolar to CuSO4 |
| Solvent | THF:water (1:1) or aqueous media | Facilitates catalyst solubility and reaction rate |
| Temperature | Room temperature to 80°C | Higher temp for direct cycloaddition with 2-chloroacrylonitrile |
| Reaction time | 12–24 hours | Longer for aqueous direct cycloaddition methods |
| Purification | Flash chromatography | Hexane/ethyl acetate gradient |
| Typical yields | Moderate to good (60–85%) | Depends on substrate purity and reaction scale |
Mechanistic Insights
- The CuAAC reaction proceeds via the formation of a copper-acetylide intermediate that reacts with the azide to form a metallated triazole, which then undergoes protonation to yield the 1,4-disubstituted triazole product.
- The cyano group’s position at the 4-position of the triazole ring is consistent with the regioselectivity of the copper-catalyzed cycloaddition.
- In aqueous media, 2-chloroacrylonitrile acts as a dipolarophile, reacting with azides to form the 4-cyano-1,2,3-triazole ring directly, with the chloro substituent facilitating ring closure.
Summary Table of Preparation Methods
Research Findings and Notes
- The copper-catalyzed Huisgen cycloaddition remains the most reliable and widely used method for synthesizing this compound due to its high regioselectivity and compatibility with various functional groups.
- Direct aqueous cycloaddition with 2-chloroacrylonitrile provides a practical alternative for large-scale synthesis, avoiding the need for copper catalysts but requires higher temperatures and longer reaction times.
- Purity of the final compound is typically confirmed by HPLC (>95%) and mass spectrometry, ensuring suitability for research applications.
- The synthetic methods enable further derivatization for pharmaceutical research, exploiting the biological activities of the triazole core and cyano substituent.
Chemical Reactions Analysis
Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to other functional groups, such as amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. .
Scientific Research Applications
Chemistry: Building Block for Synthesis
ETAC serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The triazole ring is known for its reactivity, allowing for various functional group modifications.
Biological Applications
The biological activity of ETAC is primarily attributed to its triazole moiety. Research has shown that it exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells.
Medicinal Chemistry
Ongoing research is investigating ETAC's potential as a therapeutic agent. Its ability to target specific enzymes and receptors involved in disease pathways makes it a candidate for drug development.
Case Studies
- A study demonstrated that derivatives of ETAC showed enhanced activity against resistant strains of bacteria and fungi, suggesting its potential as an antimicrobial agent.
Industrial Applications
In the industrial sector, ETAC is utilized in the production of materials with specific properties:
- Polymers : It contributes to the synthesis of polymers with enhanced thermal stability.
- Coatings : The compound's stability makes it suitable for use in protective coatings.
Mechanism of Action
The mechanism of action of ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate involves its interaction with molecular targets through the triazole ring. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, allowing the compound to bind to active sites of enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The cyano group can also participate in interactions with biological molecules, further enhancing the compound’s activity .
Comparison with Similar Compounds
Key Observations :
Structural and Physicochemical Properties
The substituent at the 4-position significantly impacts molecular properties:
| Compound Name | Substituent | Key Spectral Data (NMR, IR) | Molecular Weight |
|---|---|---|---|
| Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate | -CN | IR: 2241 cm⁻¹ (C≡N stretch); ¹H NMR: δ 4.30 (q, OCH₂) | 209.18 g/mol† |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate | -Ph | ¹H NMR: δ 7.60–7.40 (m, aromatic H) | 245.27 g/mol† |
| Ethyl 2-(4-butyl-1H-1,2,3-triazol-1-yl)acetate | -C₄H₉ | ¹³C NMR: δ 31.2 (CH₂); IR: 2958 cm⁻¹ (C-H stretch) | 225.28 g/mol† |
†Calculated based on molecular formula.
Key Observations :
Key Observations :
- Cyano-substituted triazoles are understudied in direct biological applications but serve as precursors for functionalized hybrids (e.g., pyrazole-triazole hybrids in ) .
- Phosphoryl and phenoxy derivatives demonstrate herbicidal and antioxidant activities, respectively, highlighting the role of substituents in target specificity .
Biological Activity
Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate (ETAC) is a compound belonging to the 1,2,3-triazole family, known for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in medicine and research.
Overview of this compound
- Chemical Formula : CHNO
- Molecular Weight : 180.16 g/mol
- CAS Number : 202003-10-9
ETAC features a triazole ring that contributes to its unique chemical properties and biological activity. The cyano group enhances its reactivity, making it a candidate for various pharmaceutical applications .
Target Interactions
ETAC interacts with several biomolecules, primarily through:
- Enzyme Inhibition : ETAC has been shown to inhibit specific enzymes involved in cellular signaling pathways.
- Gene Expression Modulation : It influences gene expression patterns that are critical in cancer and other diseases.
- Cell Signaling Pathways : The compound affects various signaling pathways, which can lead to altered cellular responses.
Molecular Docking Studies
Molecular docking studies indicate that the triazole moiety of ETAC binds to β-tubulin via hydrogen bonds with key amino acids. This interaction is crucial for its cytotoxic effects against cancer cell lines.
Anticancer Properties
ETAC exhibits significant cytotoxicity against several cancer cell lines, including:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 5.0 |
| HeLa | 7.5 |
| A549 | 6.0 |
These values suggest that ETAC has promising potential as an anticancer agent due to its ability to induce apoptosis in these cells.
Antimicrobial Activity
Research indicates that ETAC also possesses antimicrobial properties. It has been tested against various bacterial strains with notable efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
These results highlight its potential as a therapeutic agent against bacterial infections .
Case Studies and Research Findings
Numerous studies have explored the biological activity of ETAC:
- Cytotoxicity Assays : In vitro studies demonstrated that ETAC derivatives showed enhanced cytotoxic effects compared to the parent compound, indicating structure-activity relationships (SAR) that could guide future drug design .
- Animal Models : In vivo studies revealed that ETAC administration led to reduced tumor growth in xenograft models, supporting its potential use in cancer therapy .
- Combination Therapies : Combining ETAC with established chemotherapeutics showed synergistic effects, enhancing overall efficacy and reducing side effects associated with higher doses of traditional drugs .
Q & A
Q. What are the optimal synthetic routes for ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. For example, Huisgen 1,3-dipolar cycloaddition between azides and terminal alkynes under mild conditions (e.g., room temperature, aqueous/organic solvent mixtures) yields 1,4-disubstituted triazoles. Ethyl 2-azidoacetate and 4-cyano-1-propargyl-1H-1,2,3-triazole are common precursors. Purification often involves column chromatography or recrystallization, with yields optimized by controlling stoichiometry and catalyst loading (e.g., Cu(I) salts) .
Q. What spectroscopic and crystallographic methods confirm the structure of this compound?
- NMR : H and C NMR are critical for confirming substituent positions. For instance, the cyano group ( ~110-120 ppm in C) and ethyl ester protons ( ~1.3-4.3 ppm in H) are key markers.
- X-ray crystallography : Single-crystal analysis resolves the triazole ring geometry and confirms regioselectivity (1,4-substitution). Bond lengths (e.g., C-N in the triazole ring: ~1.34 Å) and angles align with typical 1,2,3-triazole derivatives .
Advanced Research Questions
Q. How does the electron-withdrawing cyano group influence the reactivity of the triazole ring?
The 4-cyano substituent enhances the electrophilicity of the triazole, making it more reactive toward nucleophilic substitutions or cycloadditions. For example, computational studies (DFT) show that the cyano group reduces electron density at the triazole N3 position, facilitating reactions with amines or thiols. Experimental data from analogous compounds (e.g., 4-phenyltriazole derivatives) demonstrate faster reaction kinetics in SNAr (nucleophilic aromatic substitution) compared to non-cyano analogs .
Q. What strategies mitigate side reactions during functionalization of the triazole core?
- Protecting groups : Temporarily masking the cyano or ester groups (e.g., silylation of the ester) prevents unwanted nucleophilic attack.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions.
- Catalysis : Palladium or nickel catalysts enable selective cross-coupling (e.g., Suzuki-Miyaura) at the triazole C5 position without disrupting the cyano group .
Q. How can computational modeling predict biological activity or material properties of this compound?
- Docking studies : Molecular docking with target proteins (e.g., kinases) evaluates binding affinity. The cyano group’s polarity and triazole’s hydrogen-bonding capacity are critical for interactions.
- DFT calculations : Predict electronic properties (HOMO-LUMO gaps) relevant to photophysical applications. For example, the compound’s absorption spectra can be modeled to assess potential as a fluorophore .
Methodological Considerations
Q. What purification techniques are recommended for isolating high-purity samples?
- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) to separate unreacted azides or alkynes.
- Recrystallization : Ethanol/water mixtures (4:1 v/v) yield crystals suitable for X-ray analysis. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How to resolve contradictions in reported biological activity data for triazole derivatives?
- Dose-response assays : Validate activity across multiple cell lines (e.g., IC variability due to cell permeability differences).
- Metabolic stability tests : Liver microsome assays identify rapid degradation pathways (e.g., ester hydrolysis) that may skew in vivo results .
Ethical and Safety Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
